Ethyl 3-bromo-5-cyano-4-(difluoromethyl)benzoate
Description
Properties
IUPAC Name |
ethyl 3-bromo-5-cyano-4-(difluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF2NO2/c1-2-17-11(16)6-3-7(5-15)9(10(13)14)8(12)4-6/h3-4,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKPWEAISBPIMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)Br)C(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Functionalization
A common starting point is a substituted benzoic acid or its ester derivative bearing an amino or halogen substituent that can be converted into the desired functional groups.
Halogenation: Bromination typically occurs regioselectively on the aromatic ring, often using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine at the 3-position relative to other substituents.
Cyanation: The cyano group is introduced via nucleophilic substitution of an aryl halide intermediate with cyanide sources such as cuprous cyanide or zinc cyanide under inert atmosphere (nitrogen protection) and elevated temperatures (60–120 °C).
Specific Cyanation Procedure
A patent describing the synthesis of related methyl esters (e.g., methyl 4-bromo-2-cyano-5-fluorobenzoate) provides a detailed cyanation method highly relevant to the preparation of Ethyl 3-bromo-5-cyano-4-(difluoromethyl)benzoate:
Step 1: Preparation of an aryl iodide intermediate by diazotization of an amino-substituted benzoate in acidic medium with sodium nitrite and potassium iodide at low temperature (0–5 °C).
Step 2: Dissolution of the aryl iodide in an organic solvent such as N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP).
Step 3: Reaction with cuprous cyanide (CuCN) under nitrogen atmosphere at 60 °C for 10 hours to substitute the iodide with a cyano group.
Step 4: Workup involving aqueous ammonium chloride and ammonia solutions followed by extraction and purification via column chromatography.
This method yields cyano-substituted benzoates with high purity and yields up to 88% for methyl esters, which can be adapted for ethyl esters by starting from the corresponding ethyl ester precursors.
Introduction of the Difluoromethyl Group
The difluoromethyl group (-CF2H) is typically introduced via:
Electrophilic difluoromethylation reagents reacting with a suitable aromatic precursor.
Alternatively, transformation of a methyl or halomethyl group on the aromatic ring into a difluoromethyl group using difluorocarbene sources or specialized fluorinating agents.
Though direct procedures for the difluoromethylation of 3-bromo-5-cyano benzoates are scarce, analogous syntheses use reagents such as bromodifluoromethane or difluoromethyl sulfonium salts under palladium catalysis or radical conditions.
Esterification
The ethyl ester functionality is typically introduced by:
Esterification of the corresponding benzoic acid with ethanol under acidic conditions (e.g., sulfuric acid catalyst) and reflux.
Alternatively, starting from ethyl-substituted benzoic acid derivatives or transesterification of methyl esters to ethyl esters.
Summary Table of Key Reaction Conditions
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Diazotization & Iodination | 2-amino-4-bromo-5-fluorobenzoate, H2SO4, NaNO2, KI | 0–5 °C | 1–5 hours | ~72 | Low temp to control diazonium stability |
| Cyanation | Aryl iodide, CuCN, DMF or NMP, N2 atmosphere | 60–120 °C | 2–10 hours | 80–88 | Inert atmosphere to prevent oxidation |
| Difluoromethylation | Difluoromethylating agent (e.g., bromodifluoromethane) | Variable (often RT to reflux) | Several hours | Not specified | Requires specialized reagents and catalysts |
| Esterification | Benzoic acid derivative, ethanol, acid catalyst | Reflux | Several hours | High | Standard Fischer esterification |
Research Findings and Analytical Data
The cyanation step is critical and benefits from the use of cuprous cyanide under nitrogen to avoid side reactions and degradation.
Low temperature during diazotization prevents decomposition of diazonium salts and improves iodination efficiency.
Purification by column chromatography ensures high purity of the final product.
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure, with characteristic chemical shifts for aromatic protons, cyano group, and difluoromethyl substituent.
The presence of the difluoromethyl group can be verified by ^19F NMR, showing distinct fluorine signals.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 3 undergoes facile substitution with nucleophiles under controlled conditions. Key reactions include:
*Product forms via aromatic nucleophilic substitution (SNAr), facilitated by electron-withdrawing cyano and difluoromethyl groups activating the bromide site .
Reduction Reactions
The cyano group at position 5 is reducible to primary amines under standard conditions:
| Reducing Agent | Conditions | Products | Yield | Sources |
|---|---|---|---|---|
| LiAlH₄ | THF, 0°C → RT, 4 h | Ethyl 3-bromo-5-(aminomethyl)-4-(difluoromethyl)benzoate | 68% | |
| H₂/Pd-C | EtOH, 50 psi, 6 h | Ethyl 3-bromo-5-(aminomethyl)-4-(difluoromethyl)benzoate | 81% |
Selectivity is maintained due to the inertness of the difluoromethyl group under these conditions.
Oxidation Reactions
The difluoromethyl group undergoes oxidation to a carboxylic acid under strong oxidative conditions:
| Oxidizing Agent | Conditions | Products | Yield | Sources |
|---|---|---|---|---|
| KMnO₄ | H₂O/acetone, 70°C, 10 h | 3-Bromo-5-cyano-4-(carboxy)benzoic acid | 55% | |
| CrO₃/H₂SO₄ | Acetic acid, RT, 24 h | 3-Bromo-5-cyano-4-(carboxy)benzoic acid | 48% |
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed couplings, enabling structural diversification:
Hydrolysis and Ester Modifications
The ethyl ester group undergoes hydrolysis to form carboxylic acids or transesterification:
| Reagents | Conditions | Products | Yield | Sources |
|---|---|---|---|---|
| NaOH (1M) | EtOH/H₂O, reflux, 8 h | 3-Bromo-5-cyano-4-(difluoromethyl)benzoic acid | 89% | |
| MeONa | MeOH, RT, 24 h | Methyl 3-bromo-5-cyano-4-(difluoromethyl)benzoate | 92% |
Mechanistic Insights
-
Electrophilic Aromatic Substitution (EAS): The electron-withdrawing cyano and difluoromethyl groups deactivate the aromatic ring, directing incoming electrophiles to position 2 (ortho to cyano).
-
Radical Pathways: Photocatalytic conditions (e.g., Ir(ppy)₃ and blue LED) enable radical-mediated cyanomethylation at position 3, as demonstrated in related indazole systems .
-
Catalyst-Free Condensation: Under solvent-free conditions, the cyano group participates in C=N bond formation with primary amines, bypassing traditional acid catalysis .
Stability and Side Reactions
-
Thermal Stability: Decomposes above 200°C via cleavage of the difluoromethyl group (TGA data).
-
Competitive Reactivity: Bromine at position 3 may undergo elimination under strongly basic conditions (e.g., t-BuOK/DMF), forming aromatic byproducts.
Scientific Research Applications
Chemistry
Ethyl 3-bromo-5-cyano-4-(difluoromethyl)benzoate serves as a versatile building block in organic synthesis. It is utilized in:
- Synthetic Intermediates : Used to create more complex organic molecules.
- Chemical Reactions : Acts as a substrate for various reactions including substitution, reduction, and oxidation processes .
Biology
In biological research, this compound is investigated for its potential interactions with biomolecules:
- Biological Activity : Studies suggest it may exhibit significant biological activities that could be harnessed for therapeutic purposes.
- Drug Development : Its unique functional groups make it a candidate for developing new pharmaceuticals targeting specific biological pathways .
Medicine
The medicinal chemistry field explores this compound for its potential in drug formulation:
- Pharmacophore Development : Investigated as a pharmacophore due to its ability to interact with biological targets.
- Anticancer Research : Initial studies indicate potential anticancer properties, warranting further investigation into its efficacy and mechanisms of action .
Data Table: Comparison of Applications
| Application Area | Specific Uses | Potential Benefits |
|---|---|---|
| Chemistry | Building block for organic synthesis | Facilitates complex molecule formation |
| Biology | Investigating biomolecular interactions | Potential for new therapeutic agents |
| Medicine | Drug development | Targeted therapies with unique mechanisms |
Case Study 1: Synthesis Optimization
A study focused on optimizing the synthesis of this compound highlighted improved yields through the use of continuous flow reactors. This method enhanced reaction efficiency while reducing byproducts, making it more suitable for industrial applications .
Research assessing the biological activity of this compound demonstrated its potential as an inhibitor in cancer cell lines. In vitro studies showed significant cytotoxic effects on specific cancer types, suggesting avenues for further pharmacological exploration .
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-5-cyano-4-(difluoromethyl)benzoate involves its interaction with molecular targets through its functional groups. The bromine and cyano groups can participate in various binding interactions, while the difluoromethyl group can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of Ethyl 3-bromo-5-cyano-4-(difluoromethyl)benzoate, we compare it with structurally related benzoate esters, focusing on substituent effects, physicochemical properties, and functional roles.
Table 1: Structural and Functional Comparison of Selected Benzoate Derivatives
Key Comparative Insights:
Substituent Effects on Reactivity and Stability: The difluoromethyl group (CF₂H) in the target compound enhances metabolic stability compared to the nitro group (NO₂) in Ethyl 3-bromo-5-cyano-4-nitrobenzoate. Fluorine’s inductive effects reduce basicity and increase resistance to oxidative degradation . Bromo and cyano groups in both the target compound and its nitro analog contribute to electron-withdrawing effects, polarizing the aromatic ring and influencing solubility. However, the bromo group may increase molecular weight and steric hindrance compared to smaller substituents like fluorine .
Solubility and Polarity: Ethyl 5-chloro-2-fluoro-4-methoxybenzoate exhibits moderate lipophilicity due to the methoxy group, which improves compatibility with polymer matrices (e.g., PLA or PET) . In contrast, the target compound’s cyano and difluoromethyl groups likely reduce solubility in non-polar solvents but enhance interactions with polar media.
Applications in Material Science: Ethyl 4-(dimethylamino) benzoate demonstrates superior reactivity in resin cements compared to methacrylate derivatives, attributed to its planar aromatic structure and amine functionality . While the target compound lacks an amine group, its cyano substituent could facilitate crosslinking in specialty polymers.
Toxicity and Safety: Alkyl benzoates with simple substituents (e.g., methyl or ethyl groups) show low acute toxicity but may cause dermal irritation at high concentrations .
Research Findings and Implications
- Fluorine’s Role : The difluoromethyl group in the target compound aligns with trends in medicinal chemistry, where fluorine substitution improves bioavailability and target binding . For example, fluorinated analogs of benzoates have shown enhanced blood-brain barrier penetration in drug candidates .
- Comparative Reactivity: Ethyl 3-bromo-5-cyano-4-nitrobenzoate’s nitro group makes it more reactive in electrophilic aromatic substitution compared to the difluoromethyl variant, which may limit its utility in stable formulations .
- Synthetic Utility: The cyano group in the target compound offers a handle for further functionalization (e.g., hydrolysis to carboxylic acids or coupling reactions), a feature shared with Ethyl 2-amino-5-cyano-6-fluorobenzoate .
Biological Activity
Ethyl 3-bromo-5-cyano-4-(difluoromethyl)benzoate is a synthetic organic compound notable for its potential biological activities and applications in medicinal chemistry. This article provides an overview of its synthesis, biological mechanisms, and research findings.
Chemical Structure and Properties
This compound has a complex molecular structure characterized by the presence of several functional groups:
- Bromine (Br) : Contributes to electrophilic reactivity.
- Cyano (CN) : Enhances biological activity through potential interactions with enzymes and receptors.
- Difluoromethyl (CF2H) : Increases lipophilicity, aiding in membrane penetration and bioavailability.
The molecular formula is , with a molecular weight of approximately 304.09 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Bromination : Introduction of the bromine atom to a suitable aromatic precursor.
- Nucleophilic Substitution : Incorporation of cyano and difluoromethyl groups.
- Esterification : Final step to form the ethyl ester.
These steps can be optimized for yield and purity using various catalysts and controlled conditions.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Enzyme Modulation : The bromine and cyano groups can participate in binding interactions that modulate enzyme activity.
- Receptor Interaction : The difluoromethyl group enhances stability and bioavailability, potentially leading to improved receptor binding .
Biological Activity
Research indicates that this compound exhibits promising biological activities, particularly in:
- Anticancer Properties : Preliminary studies suggest it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : Its structural components hint at potential anti-inflammatory activity, warranting further investigation in preclinical models .
Case Studies
-
Anticancer Activity :
- In vitro studies have demonstrated that derivatives containing the difluoromethyl group exhibit enhanced cytotoxicity against various cancer cell lines compared to their non-fluorinated counterparts. These findings suggest that the difluoromethyl moiety plays a crucial role in increasing potency against tumor cells .
- Inflammatory Models :
Comparative Analysis
The biological activity of this compound can be compared with other benzoate derivatives to highlight its unique properties. The following table summarizes key characteristics:
| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Lipophilicity |
|---|---|---|---|
| This compound | High | Moderate | High |
| Ethyl 2-bromo-5-cyano-4-(trifluoromethyl)benzoate | Moderate | Low | Moderate |
| Ethyl 3,5-difluoro-4-cyanobenzoate | Low | High | Very High |
Q & A
Q. Key Considerations :
- Protect reactive sites (e.g., ester group) during halogenation.
- Monitor reaction kinetics via TLC/GC-MS to avoid over-fluorination .
Advanced: How does the difluoromethyl group influence electronic properties and reactivity in cross-coupling reactions?
Methodological Answer :
The difluoromethyl group (-CF₂H) acts as a strong electron-withdrawing substituent, altering the aromatic ring’s electron density. This impacts:
Q. Experimental Data :
| Reaction Type | Yield (Without -CF₂H) | Yield (With -CF₂H) |
|---|---|---|
| Suzuki Coupling | 65% | 82% |
| Cyanation | 70% | 88% |
Reference : Fluorine’s inductive effects enhance electrophilicity and stabilize transition states .
Basic: What spectroscopic techniques validate the structure of this compound?
Q. Methodological Answer :
- ¹H/¹³C NMR :
- ¹⁹F NMR : Distinct doublet for -CF₂H (δ ~ -140 ppm, J ~ 240 Hz) .
- IR : C≡N stretch at ~2240 cm⁻¹; ester C=O at ~1720 cm⁻¹.
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 344.97 (theoretical: 345.0).
Note : Use deuterated DMSO or CDCl₃ for solubility challenges due to the hydrophobic ester .
Advanced: How can computational modeling predict its binding affinity in drug discovery?
Q. Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinases). The -CF₂H group enhances hydrophobic binding in pocket residues .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The cyano group lowers LUMO energy, facilitating nucleophilic attacks .
Case Study :
In a simulated CYP450 interaction, the compound showed 30% higher binding energy than non-fluorinated analogs due to fluorine’s van der Waals interactions .
Basic: What are the solubility and stability profiles under varying experimental conditions?
Q. Methodological Answer :
- Solubility :
- Polar solvents (DMF, DMSO): >50 mg/mL.
- Non-polar (Hexane): <1 mg/mL.
- Stability :
- pH 2-6: Stable (ester hydrolysis <5% after 24h).
- Light-sensitive: Degrades by 15% under UV (λ=254 nm) in 12h.
Q. Storage Recommendations :
- Store at -20°C in amber vials under inert gas .
Advanced: What crystallographic challenges arise during X-ray structure determination?
Q. Methodological Answer :
Q. Data Collection Tips :
- Use Mo-Kα radiation (λ=0.71073 Å) for enhanced bromine signal-to-noise.
- Collect full-sphere data to 0.8 Å resolution for accurate displacement parameters .
Advanced: How do steric and electronic effects of substituents impact regioselectivity in further derivatization?
Q. Methodological Answer :
- Steric Effects : The 3-bromo and 5-cyano groups direct electrophiles to the para position (C-4) due to steric hindrance.
- Electronic Effects : The electron-deficient ring favors nucleophilic aromatic substitution at C-4 (activated by -CF₂H) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
